3-Isopropylphenol is an alkylphenol, a class of organic compounds characterized by a hydroxyl group (-OH) bonded to a benzene ring that also has one or more alkyl groups attached. It is a structural isomer of thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). [, , ]
Molecular Structure Analysis
The molecular structure of 3-isopropylphenol consists of a benzene ring with a hydroxyl group (-OH) attached at one carbon atom and an isopropyl group (-CH(CH3)2) attached at the third carbon atom relative to the hydroxyl group. [, , ]
Mechanism of Action
Flavor Tainting: 3-Isopropylphenol, along with other alkylphenols and thiophenols, contributes to unpleasant "sheepy-muttony" off-flavors in fish. [, , ] The exact mechanism of how these compounds accumulate and impart undesirable flavors in fish is complex and potentially involves bioaccumulation through the food chain. []
Toxicity: While the exact mechanism remains unclear, 3-isopropylphenol exhibits toxicity to various aquatic organisms, including bacteria, invertebrates, and fish. [] The energy of the lowest unoccupied molecular orbital (ELUMO) might play a role in its toxicity to the marine bacterium Vibrio fischeri. []
Applications
Flavor and Fragrance Industry: 3-isopropylphenol is a significant contributor to the characteristic "sheepy-muttony" aroma in sheep fat. [] This property makes it relevant for understanding and potentially controlling flavor profiles in meat products.
Environmental Toxicology: The presence of 3-isopropylphenol in water resources can lead to flavor tainting in fish, impacting their palatability and potentially posing ecological concerns. [, ] Monitoring and mitigating its release into the environment are crucial for maintaining water quality and aquatic ecosystem health.
Insect Attractants: While not explicitly mentioned for 3-isopropylphenol, its structural similarity to 4-methylphenol, a known insect attractant, [] suggests potential applications in this area. Further research is needed to explore its efficacy as an attractant or repellent for specific insect species.
Related Compounds
2-Isopropylphenol
Compound Description: 2-Isopropylphenol is an alkylphenol, like 3-Isopropylphenol, but with the isopropyl group located at the ortho position of the phenolic ring. [] It is also known to contribute to off-flavors in fish. []
Relevance: This compound is structurally very similar to 3-Isopropylphenol, differing only in the position of the isopropyl group on the benzene ring. Both are considered alkylphenols and contribute to flavor tainting in fish. []
4-Isopropylphenol
Compound Description: Another alkylphenol isomer, 4-Isopropylphenol, has the isopropyl group at the para position relative to the hydroxyl group. [] It is noted for its toxicity to the marine bacterium Vibrio fischeri. []
Relevance: Like 2-Isopropylphenol, 4-Isopropylphenol is an isomer of 3-Isopropylphenol, differing only in the isopropyl group's position. All three isomers exhibit toxicity towards aquatic organisms and contribute to unpleasant flavors in fish. []
2,4-Diisopropylphenol
Compound Description: 2,4-Diisopropylphenol possesses two isopropyl groups on its phenolic ring and is known for its strong toxicity to Vibrio fischeri. [] This compound also contributes to off-flavors in fish. [, ]
Relevance: 2,4-Diisopropylphenol shares a structural similarity with 3-Isopropylphenol, possessing an isopropyl group at the meta position on the benzene ring. The presence of a second isopropyl group in 2,4-Diisopropylphenol may contribute to its higher toxicity to certain organisms. [] Both compounds contribute to off-flavors in fish. [, ]
2,5-Diisopropylphenol
Compound Description: 2,5-Diisopropylphenol is another diisopropylphenol isomer, known to contribute to off-flavors in fish. [, ]
Relevance: This compound is structurally related to 3-Isopropylphenol, as it is also a di-substituted isopropylphenol. Both contribute to the undesirable taste and odor in contaminated fish. [, ]
2,6-Diisopropylphenol
Compound Description: This diisopropylphenol isomer, 2,6-Diisopropylphenol, is also associated with flavor tainting in fish. [, ]
Relevance: Like the other diisopropylphenols, 2,6-Diisopropylphenol shares structural similarities with 3-Isopropylphenol, differing in the number and position of isopropyl groups. Both are known to contribute to the off-flavor profile in contaminated fish. [, ]
3,5-Diisopropylphenol
Compound Description: 3,5-Diisopropylphenol, another diisopropylphenol isomer, contributes to off-flavors in fish. [, ]
Relevance: This compound shares a core structure with 3-Isopropylphenol, both having isopropyl groups attached to the phenolic ring. The variation in the number and position of these groups influences their overall properties. Both contribute to off-flavors in fish. [, ]
Carvacrol (5-Isopropyl-2-methylphenol)
Compound Description: Carvacrol is a monoterpenoid phenol, structurally similar to thymol. It is a component of essential oils, particularly from oregano and thyme, known for its antimicrobial properties. [, , ] Carvacrol is also known to contribute to off-flavors in fish. [, , ]
Thymol (2-Isopropyl-5-methylphenol)
Compound Description: Thymol, another monoterpenoid phenol, is an isomer of carvacrol and a component of thyme oil. [, , ] It is known for its antiseptic and antifungal properties. [, , ] Like other alkylphenols, it can contribute to off-flavors in fish. [, , ]
Relevance: Structurally, thymol is closely related to 3-Isopropylphenol, both possessing an isopropyl group. The presence of a methyl group in thymol at the ortho position differentiates its properties. Both contribute to off-flavors in fish. [, , ]
Thiophenol
Compound Description: Thiophenol, also known as benzenethiol, is an organosulfur compound structurally similar to phenol but with a sulfur atom replacing the oxygen. It contributes significantly to unpleasant, "muttony" aromas in ram fat. [] It is also a significant contributor to off-flavors in fish. [, , ]
Relevance: Though structurally distinct from 3-Isopropylphenol due to the sulfur atom, thiophenol exhibits a similar tendency to cause off-flavors in fish. [, , ] Research suggests that thiophenol acts synergistically with alkylphenols like 3-Isopropylphenol, enhancing the perception of the undesirable taste and odor. []
Thiocresol
Compound Description: Thiocresol is a related compound to thiophenol, featuring a methyl group on the benzene ring. It is also known to contribute to off-flavors in fish. []
Relevance: While not structurally analogous to 3-Isopropylphenol, Thiocresol, like thiophenol, belongs to the thiophenol family and contributes to the undesirable flavor profile of contaminated fish. []
4-Methylphenol (p-Cresol)
Compound Description: 4-Methylphenol, also known as p-cresol, is a phenolic compound found naturally and is also produced industrially. It contributes to the characteristic "sheepy-muttony" aromas in ovine fats. []
Relevance: While structurally simpler than 3-Isopropylphenol, 4-Methylphenol shares the core phenolic structure. Both compounds, though structurally different, highlight the impact of alkyl and aromatic substitutions on odor profiles in biological systems. []
3,4-Dimethylphenol
Compound Description: 3,4-Dimethylphenol is a phenol derivative with two methyl groups. It is found naturally and contributes to the characteristic "sheepy-muttony" aromas in ovine fats. []
Relevance: Though not directly analogous to 3-Isopropylphenol, 3,4-Dimethylphenol showcases the impact of different alkyl substitutions on the aromatic profile of phenolic compounds, particularly in contributing to specific flavor profiles in biological systems. []
Compound Description: This compound is a phenolic glycoside, a compound with a phenol group attached to a sugar. It was isolated from the roots of Lilium dauricum and showed potent α-glucosidase inhibitory activity. []
Compound Description: This is a phenolic glycoside combining carvacrol with a sugar moiety. It was isolated from the roots of Lilium dauricum and exhibited potent α-glucosidase inhibitory activity. []
Relevance: This compound is structurally related to both 3-Isopropylphenol and carvacrol. It shares the isopropylphenol core with 3-Isopropylphenol and the entire carvacrol structure, highlighting the potential for synthesizing derivatives with modified biological properties. []
Compound Description: This compound is a phenolic glycoside derived from p-methoxythymol, also found in the roots of Lilium dauricum, and exhibited α-glucosidase inhibitory activity. []
Relevance: While structurally distinct from 3-Isopropylphenol, this compound highlights the diverse array of natural products containing modified phenolic structures, emphasizing the potential for discovering novel bioactive molecules. []
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